molecular formula C13H15NO3 B12905087 1-(2-Methoxybenzyl)piperidine-2,4-dione

1-(2-Methoxybenzyl)piperidine-2,4-dione

Cat. No.: B12905087
M. Wt: 233.26 g/mol
InChI Key: QOQXMWIUOGMHJL-UHFFFAOYSA-N
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Description

Contextualization of Piperidine-2,4-dione as a Privileged Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in pharmaceutical science. nih.gov It is a ubiquitous component in the structures of numerous natural products and is the most frequently occurring nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration. The unique ability of the piperidine framework to be combined with various molecular fragments makes it a versatile building block for creating new drugs. nih.govclinmedkaz.org

Within this important class of compounds, the piperidine-2,4-dione substructure serves as a particularly valuable and convenient platform for developing functionalized piperidine-based systems. rsc.orgnih.gov Its specific structural features and reactivity profile make it a modern and efficient scaffold for constructing molecules with high synthetic and medicinal potential. rsc.orgnih.gov This has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets, thus serving as a rich source for drug discovery.

Overview of Pharmacological Relevance and Diverse Biological Activities of Piperidine-2,4-dione Derivatives in Academic Research

The academic and industrial interest in piperidine derivatives stems from their broad spectrum of pharmacological activities. clinmedkaz.org These compounds have been investigated for a wide array of therapeutic applications, demonstrating the versatility of the core structure. Research has identified various biological activities associated with different classes of piperidine derivatives, which are summarized in the table below.

Class of Piperidine DerivativeReported Biological/Pharmacological Activity
General Piperidine Derivatives Antifungal, Antiviral, Anti-diabetic, Anti-inflammatory, Anti-malarial, Analgesic, Antihypertensive, Anti-Alzheimer's agents. nih.gov
Piperidin-4-one Derivatives Antibacterial and Antifungal. chemicalbook.com
4-Aminopiperidines Antifungal (targeting ergosterol (B1671047) biosynthesis). acs.org
N-Benzylpiperidine Derivatives Cholinesterase inhibition (for Alzheimer's), σ1 Receptor Ligands, CCR3 Antagonism. acs.orgnih.govnih.gov
Piperidine-2,6-dione Derivatives Atypical antipsychotic (multireceptor activity at dopamine (B1211576) and serotonin (B10506) receptors). nih.gov
Piperidine Alkaloids (e.g., Piperine) Anticancer (induction of apoptosis). nih.gov

This table is generated based on data from multiple research sources to provide a summary of findings.

This diverse range of activities underscores the importance of the piperidine scaffold in the development of highly active and pharmaceutically relevant compounds. rsc.orgnih.gov

Introduction to N-Benzyl Substituted Piperidine-2,4-diones as Research Targets

The substitution at the nitrogen atom of the piperidine ring is a critical determinant of a molecule's biological activity. The N-benzylpiperidine moiety, in particular, is an essential pharmacophore identified in numerous research programs targeting various receptors and enzymes. acs.org It is a key component in compounds designed as cholinesterase inhibitors for Alzheimer's disease, where it can interact with the catalytic binding site of the enzyme. nih.govnih.gov Furthermore, N-benzylpiperidine derivatives have been developed as potent and selective ligands for sigma (σ) receptors and as antagonists for chemokine receptors like CCR3. acs.orgnih.gov

When this N-benzyl group is attached to the piperidine-2,4-dione core, it creates a class of molecules that are prime targets for academic investigation. The benzyl (B1604629) group can promote specific interactions with hydrophobic pockets in biological targets, influencing potency and selectivity.

Rationale for Focused Academic Investigation of 1-(2-Methoxybenzyl)piperidine-2,4-dione

While extensive literature on the specific compound this compound is not widely available, the rationale for its focused academic investigation is firmly rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The investigation of this molecule is a logical step in the systematic exploration of the chemical space around the N-benzylpiperidine-2,4-dione scaffold.

The primary rationale is based on the following points:

Modulating Biological Activity through Substitution: SAR studies have consistently shown that substitutions on the benzyl ring of N-benzylpiperidine analogues significantly influence their biological activity. nih.gov

Positional Isomerism: The position of the substituent (ortho, meta, or para) is crucial in determining the affinity and selectivity for biological targets. nih.gov For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, the selectivity for σ1 receptors showed a clear trend based on the substitution pattern on the aromatic ring. nih.gov Specifically, substitution with electron-donating groups like a methoxy (B1213986) (OMe) group was found to result in moderate affinity for σ1 receptors while having a weak affinity for σ2 receptors. nih.gov

Exploring Conformational Effects: Placing the methoxy group at the ortho (2-position) of the benzyl ring, as in this compound, introduces steric and electronic effects that are distinct from its meta (3-position) and para (4-position) isomers. This substitution can influence the molecule's preferred conformation, potentially altering how it fits into a receptor's binding site and thus changing its pharmacological profile.

Therefore, the focused academic investigation of this compound is driven by the need to systematically map the SAR of this scaffold. By synthesizing and evaluating this specific isomer, researchers can gain a deeper understanding of how subtle structural modifications impact biological function, providing valuable data for the rational design of new therapeutic agents.

Historical Perspectives on Related Chemical Entities and Their Contributions to Research Paradigms

The history of piperidine chemistry is linked to the study of natural products. The parent compound, piperidine, was first isolated in the 1850s from piperine, the alkaloid responsible for the pungency of black pepper. nih.gov This discovery highlighted the role of the piperidine motif in biologically active natural compounds.

The development of synthetic methods to construct the piperidine ring, such as the Mannich reaction, provided chemists with the tools to create a vast number of derivatives. Early synthetic work laid the foundation for the complex piperidine-containing molecules studied today. Over time, research paradigms have shifted. For instance, the natural product curcumin (B1669340) has inspired the development of synthetic mimics, including those based on the 3,5-bis(ylidene)-4-piperidone scaffold, in an effort to improve upon the natural compound's pharmacological properties. The synthesis of piperidine-2,4-diones has also evolved, with modern methods providing efficient access to structurally diverse compounds for drug development programs. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperidine-2,4-dione

InChI

InChI=1S/C13H15NO3/c1-17-12-5-3-2-4-10(12)9-14-7-6-11(15)8-13(14)16/h2-5H,6-9H2,1H3

InChI Key

QOQXMWIUOGMHJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC(=O)CC2=O

Origin of Product

United States

Synthetic Methodologies for 1 2 Methoxybenzyl Piperidine 2,4 Dione and Its Analogs

Established Strategies for Piperidine-2,4-dione Core Construction

The formation of the piperidine-2,4-dione core is a key step in the synthesis of the target compound. Various synthetic strategies have been developed to construct this heterocyclic system, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods primarily include cyclization reactions, multi-component reactions, and condensation reactions.

Cyclization Reactions and Ring Closure Approaches

Cyclization reactions represent a fundamental approach to the synthesis of the piperidine-2,4-dione ring system. Among these, the Dieckmann cyclization is a prominent and widely used method. core.ac.ukdtic.mil This intramolecular condensation of a diester in the presence of a base is effective for forming five- and six-membered rings. core.ac.uk A flexible route to piperidine-2,4-diones, with or without N-substitution, has been described using a regioselective Dieckmann cyclization. researchgate.net This approach has been utilized in the synthesis of 2,4-diketopiperidines. dtic.mil Research has demonstrated that a variety of substituted piperidine-2,4-diones can be prepared through this method. core.ac.uk

Radical-mediated cyclizations also offer a pathway to piperidine (B6355638) structures. nih.gov For instance, a radical cyclization of aldehydes with pendant alkenes, mediated by photoredox, cobaloxime, and amine catalysis, can produce various five-, six-, and seven-membered ring products. organic-chemistry.org Additionally, intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by a nickel complex provides a regioselective method for preparing six-membered N-heterocycles. nih.gov

Other notable cyclization strategies include the aza-Prins cyclization of homoallylic amines with aldehydes to yield substituted piperidines. nih.gov Furthermore, an intramolecular Blaise reaction has been reported for the formation of the piperidin-2,4-dione ring. ucl.ac.uk

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly functionalized piperidines from simple starting materials in a single step. bas.bgresearchgate.net These reactions are of significant interest due to their ability to generate molecular complexity and diversity. researchgate.net

One such strategy involves the one-pot reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. bas.bg Various catalysts, including nano-sulfated zirconia, have been employed to facilitate this transformation, offering advantages such as short reaction times and mild conditions. bas.bg The use of an ionic liquid catalyst has also been reported for the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates to afford substituted piperidines. researchgate.net MCRs are a valuable tool for creating diverse piperidine scaffolds. researchgate.net

Condensation Reactions and Heterocycle Formation

Condensation reactions are a cornerstone in the formation of heterocyclic systems, including the piperidine-2,4-dione core. The Dieckmann condensation, as mentioned earlier, is a key intramolecular condensation reaction for ring closure. dtic.mil

The Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, is another relevant transformation. researchgate.net For example, piperidine itself can be used as a catalyst in Knoevenagel condensations to produce various derivatives. researchgate.net Additionally, the condensation of 1-methyl-4-piperidone (B142233) with active methylene compounds has been explored as a route to piperidine derivatives. acs.org

Targeted N-Alkylation/Arylation Methodologies for Benzyl (B1604629) Substitution

Once the piperidine-2,4-dione core is synthesized, the next critical step is the introduction of the 2-methoxybenzyl group at the nitrogen atom. This is typically achieved through N-alkylation reactions.

Introduction of the 2-Methoxybenzyl Moiety

The introduction of the 2-methoxybenzyl group onto the piperidine nitrogen is a specific case of N-alkylation. This is commonly accomplished by reacting the parent piperidine-2,4-dione with a 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride or bromide.

The reactivity of the benzyl halide can be influenced by the substituents on the aromatic ring. For instance, electron-donating groups like a methoxy (B1213986) group can affect the reaction conditions required for successful N-alkylation. chemicalforums.com In a study on the N-alkylation of a piperidine derivative with various substituted benzyl chlorides, it was noted that the reaction with 4-methoxybenzyl chloride required different conditions (DIEA in DCM at room temperature) compared to other benzyl chlorides (K2CO3 in EtOH with microwave heating). chemicalforums.com This suggests that the electronic properties of the benzylating agent are a key consideration in optimizing the reaction. While this example uses 4-methoxybenzyl chloride, the principles apply to the 2-methoxy isomer. The use of a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIEA) is typically required to neutralize the hydrogen halide formed during the reaction. chemicalforums.comresearchgate.net

Regioselective Functionalization at the Piperidine Nitrogen

The N-alkylation of piperidine-2,4-dione is inherently regioselective for the nitrogen atom. The piperidine-2,4-dione molecule contains two carbonyl groups and a secondary amine within the heterocyclic ring. The nitrogen atom is the most nucleophilic site available for alkylation under typical basic conditions used for N-alkylation reactions.

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine-2,4-dione attacks the electrophilic benzylic carbon of the 2-methoxybenzyl halide, displacing the halide ion. The use of a base is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity and driving the reaction forward. researchgate.net The choice of base and solvent can be optimized to ensure high yields and prevent potential side reactions. chemicalforums.comresearchgate.net For example, using a non-nucleophilic base like potassium carbonate or DIEA ensures that the base does not compete with the piperidine as a nucleophile. chemicalforums.comresearchgate.net

Enantioselective and Diastereoselective Synthesis Approaches for Substituted Piperidine-2,4-diones

Achieving stereochemical control is crucial in the synthesis of complex molecules like substituted piperidine-2,4-diones. Enantioselective and diastereoselective methods ensure the formation of specific stereoisomers, which is often essential for biological activity.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Asymmetric synthesis utilizes chiral molecules to induce the formation of one enantiomer over another. This can be achieved through the use of either stoichiometric chiral auxiliaries or catalytic amounts of a chiral substance.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.

Several types of chiral auxiliaries have been effectively used in the synthesis of chiral piperidines and their precursors. These include:

Oxazolidinones: Evans' oxazolidinones are well-known chiral auxiliaries. For instance, they have been used to direct asymmetric hydrogenation reactions of pyridine (B92270) derivatives, which are precursors to chiral piperidines.

Carbohydrate-based auxiliaries: Sugars and their derivatives can serve as effective chiral auxiliaries. For example, D-arabinopyranosylamine has been employed to achieve high diastereoselectivity in the synthesis of 2-substituted dehydropiperidinones. umich.edu

(R)-Phenylglycinol: The cyclodehydration of achiral or racemic aryl-δ-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. rsc.org These lactams are versatile intermediates for the synthesis of enantiopure 2-arylpiperidines. rsc.org

Asymmetric Catalysis: This approach uses a chiral catalyst to create a chiral product from an achiral starting material. This method is often preferred as only a small amount of the catalyst is needed.

Key catalytic strategies for synthesizing chiral piperidines include:

Transition Metal Catalysis:

Rhodium-catalyzed carbometalation: An asymmetric, rhodium-catalyzed carbometalation of a dihydropyridine (B1217469) can produce 3-substituted tetrahydropyridines with high enantioselectivity, which are then reduced to the corresponding piperidines. snnu.edu.cn

Copper-catalyzed cyclizative aminoboration: A regiospecific and enantioselective aminoboration of hydroxylamine (B1172632) esters catalyzed by a copper complex with a chiral ligand, such as (S,S)-Ph-BPE, can yield 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.netnih.gov

Organocatalysis:

Chiral Phosphoric Acids (CPAs): CPAs have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. nih.govnih.govrsc.orggoogle.com They can catalyze the intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edunih.gov The mechanism often involves the formation of a mixed chiral phosphate (B84403) acetal (B89532) intermediate. nih.gov

Proline Derivatives: O-TMS protected diphenylprolinol can catalyze domino Michael addition/aminalization reactions to form polysubstituted piperidines with multiple contiguous stereocenters and high enantioselectivity. nih.govacs.org

Biocatalysis: Enzymes offer high selectivity under mild conditions. Hybrid bio-organocatalytic cascades, using enzymes like transaminases, can generate chiral intermediates for the synthesis of 2-substituted piperidines. nih.govnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been used in multicomponent reactions to produce piperidine derivatives. rsc.org

A comparative look at different catalytic systems reveals the versatility of modern synthetic chemistry in achieving stereocontrol.

Table 1: Examples of Catalytic Asymmetric Synthesis of Piperidine Derivatives

Catalyst Type Specific Catalyst/Ligand Reaction Type Product Type Enantiomeric Excess (ee) Reference
Transition Metal Rh-complex Asymmetric Carbometalation 3-Substituted Tetrahydropyridines High snnu.edu.cn
Transition Metal Cu/(S,S)-Ph-BPE Cyclizative Aminoboration 2,3-cis-Disubstituted Piperidines 94-96% nih.gov
Organocatalyst Chiral Phosphoric Acid (CPA) Intramolecular Cyclization Functionalized Piperidines High nih.gov
Organocatalyst O-TMS Diphenylprolinol Domino Michael/Aminalization Polysubstituted Piperidines Excellent nih.gov
Biocatalyst Transaminase/Imine Reductase Chemo-enzymatic Cascade Trisubstituted Piperidines >99% nih.gov

Stereochemical Control in Dieckmann Cyclizations

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a key intermediate for piperidine-2,4-diones. libretexts.org The reaction proceeds via the formation of an enolate which then attacks the second ester group within the same molecule. libretexts.orgajchem-a.com

Stereochemical control in the Dieckmann cyclization can be achieved by incorporating a chiral element into the diester precursor. This pre-existing chirality directs the cyclization to favor one diastereomer over the other.

One notable example involves the use of Davies' α-methylbenzylamine chiral auxiliary. researchgate.net A regioselective Dieckmann cyclization using this auxiliary has been shown to produce 6-substituted piperidine-2,4-diones enantioselectively. researchgate.net The chiral auxiliary on the nitrogen atom of the diester precursor influences the conformation of the transition state during the ring-closing step, leading to a preferred stereochemical outcome.

If the diester substrate is unsymmetrical, a mixture of products can be formed, as either ester can act as the enolate donor or the electrophilic acceptor. libretexts.org However, by carefully designing the substrate and reaction conditions, regioselectivity can often be controlled. The formation of five- and six-membered rings is generally favored due to their inherent stability. libretexts.org

Green Chemistry Approaches and Sustainable Synthetic Practices for 1-(2-Methoxybenzyl)piperidine-2,4-dione Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govajchem-a.comrsc.org These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

Key green chemistry strategies applicable to piperidinedione synthesis include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally benign solvents is a primary goal.

Water: Performing reactions in water can significantly reduce environmental impact. ajchem-a.com Water-mediated intramolecular cyclizations have been developed for the synthesis of piperidinols. nih.gov

Deep Eutectic Solvents (DES): DESs are mixtures of compounds that have a much lower melting point than the individual components. A DES made from glucose and urea (B33335) has been successfully used as a green solvent for the synthesis of piperidin-4-one derivatives, offering high yields and avoiding harmful organic pollutants. researchgate.net

Energy-Efficient Methods:

Microwave Irradiation: This technique can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. ajchem-a.com

Ultrasound-mediated Synthesis: Sonication can also enhance reaction rates and yields. ajchem-a.com

Catalysis: The use of catalysts, especially those that are reusable, is a cornerstone of green chemistry as it reduces waste.

Biocatalysis: As mentioned previously, enzymes operate under mild conditions (temperature, pressure, and pH) in aqueous environments, making them inherently green catalysts. rsc.org

An efficient approach that avoids the classical Dieckmann condensation for N-substituted piperidones involves the reaction of an amine, like 2-methoxybenzylamine, with diethyl bis(2-carboxyethyl)amine followed by cyclization. nih.gov This method can present significant advantages in terms of process efficiency and waste reduction.

Table 2: Green Chemistry Approaches for Piperidine Synthesis

Green Approach Specific Method/Reagent Advantages Reference
Alternative Solvents Deep Eutectic Solvent (Glucose-Urea) Environmentally benign, high yield researchgate.net
Alternative Solvents Water Reduces use of VOCs, safe ajchem-a.comnih.gov
Energy Efficiency Microwave Irradiation Faster reactions, higher yields ajchem-a.com
Catalysis Reusable Heterogeneous Catalysts Reduced waste, cost-effective organic-chemistry.org
Catalysis Biocatalysis (e.g., Lipases) Mild conditions, high selectivity, aqueous media rsc.org

Recent Advances in Organocatalysis and Photocatalysis for Piperidinedione Synthesis

Recent years have seen a surge in the use of organocatalysis and photocatalysis to construct complex molecular architectures under mild conditions. nih.gov These methods offer novel pathways for the synthesis of piperidinediones and related heterocycles.

Organocatalysis: This field uses small organic molecules to catalyze chemical reactions. As discussed in section 2.3.1, chiral organocatalysts like proline derivatives and chiral phosphoric acids are highly effective in the asymmetric synthesis of piperidines. nih.govacs.org The development of domino or cascade reactions, where multiple bonds are formed in a single pot, represents a highly efficient strategy for building molecular complexity, including the formation of polysubstituted piperidine rings with excellent stereocontrol. nih.govacs.org

Photocatalysis: This branch of chemistry utilizes light to drive chemical reactions in the presence of a photocatalyst. acs.org Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve by traditional thermal methods. researchgate.net

Key photocatalytic strategies include:

Organophotocatalysis: An organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This method proceeds at room temperature and demonstrates high chemoselectivity. researchgate.net

Transition Metal Photocatalysis: Ruthenium (Ru) and Iridium (Ir) polypyridyl complexes are common photocatalysts that can absorb visible light to reach long-lived excited states capable of single-electron transfer (SET) processes. acs.org These catalysts have been used in various transformations, including radical-mediated cyclizations to form heterocyclic rings. nih.gov

Photochemical Cycloadditions: Photochemical [2+2] intramolecular cycloadditions of dienes can produce bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov

These advanced catalytic methods provide powerful and often milder alternatives to classical synthetic routes, expanding the toolbox for the construction of complex piperidine-2,4-dione derivatives.

Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxybenzyl Piperidine 2,4 Dione

Enolate Chemistry and Reactivity of Piperidine-2,4-dione Systems

The presence of two carbonyl groups in the piperidine-2,4-dione ring dictates its rich enolate chemistry. The acidic protons at the C3 and C5 positions can be selectively removed by a base to form enolates, which are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Influence of the Diketone Moiety on Reaction Pathways

The 1,3-dicarbonyl arrangement in the piperidine-2,4-dione system significantly influences its reactivity. The two carbonyl groups enhance the acidity of the methylene (B1212753) protons at the C3 position, making this site prone to deprotonation and subsequent reactions. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the oxygen atoms of the carbonyl groups and the C3 carbon.

This delocalization has a directing effect on the regioselectivity of subsequent reactions. Hard electrophiles tend to react at the more electronegative oxygen atoms (O-alkylation), while soft electrophiles preferentially attack the C3 carbon (C-alkylation). The specific reaction conditions, including the choice of base, solvent, and electrophile, can be tailored to favor one pathway over the other.

Furthermore, the diketone moiety can participate in various cyclization and rearrangement reactions. For instance, intramolecular aldol-type condensations can occur if a suitable electrophilic center is present elsewhere in the molecule. The Dieckmann cyclization is a prominent example of a reaction used to construct the piperidine-2,4-dione ring itself from acyclic precursors, highlighting the importance of the dicarbonyl functionality in directing bond formation. core.ac.uk

Impact of N-Substitution on Enolate Stability and Reactivity

The substituent on the nitrogen atom plays a crucial role in modulating the stability and reactivity of the enolates derived from piperidine-2,4-diones. In the case of 1-(2-methoxybenzyl)piperidine-2,4-dione, the N-benzyl group exerts a significant steric and electronic influence.

Electronically, the benzyl (B1604629) group is generally considered to be weakly electron-withdrawing, which can slightly increase the acidity of the C3 protons compared to an N-alkyl substituent. However, the primary influence of the N-substituent is often steric. The bulky 2-methoxybenzyl group can hinder the approach of reagents to the nitrogen atom and the adjacent carbonyl group at the C2 position.

This steric hindrance can influence the regioselectivity of enolate formation. Deprotonation at the C3 position is generally favored due to the higher acidity of the protons flanked by two carbonyls. The N-substituent can also affect the conformation of the piperidine (B6355638) ring, which in turn can influence the stereochemical outcome of reactions involving the enolate. For instance, in related N-benzyl piperidine systems, the substituent has been shown to direct the stereoselectivity of reactions at other positions on the ring. nih.gov

Reaction Mechanisms of Derivatization Reactions Involving the 2,4-Dione System

The piperidine-2,4-dione scaffold can undergo a variety of derivatization reactions, allowing for the synthesis of a diverse range of functionalized molecules. These transformations can be broadly categorized as nucleophilic and electrophilic reactions, as well as rearrangements.

Nucleophilic and Electrophilic Transformations

The carbonyl groups at the C2 and C4 positions are electrophilic centers and are susceptible to attack by nucleophiles. Reactions such as reduction with hydride reagents (e.g., sodium borohydride) can lead to the formation of the corresponding hydroxy-ketones or diols. The addition of organometallic reagents, such as Grignard or organolithium compounds, can introduce new carbon substituents at these positions.

The enolates of piperidine-2,4-diones are potent nucleophiles and readily react with a wide range of electrophiles. Alkylation, acylation, and halogenation at the C3 position are common transformations. The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is another example of a nucleophilic addition that can be utilized with piperidine-2,4-diones. juniperpublishers.com In this context, the piperidine nitrogen can act as an internal base to facilitate the reaction.

Rearrangement Reactions and Their Mechanistic Insights

Piperidine-2,4-dione systems are known to undergo various rearrangement reactions, often initiated by the formation of an enolate. rsc.org One notable example is the enolate-isocyanate rearrangement, which has been observed in the synthesis of 6-substituted piperidine-2,4-diones. researchgate.net This rearrangement is thought to proceed through the formation of an intermediate cyclic enolate, which then undergoes a ring-opening and re-cyclization sequence to afford the rearranged product. The mechanism of such rearrangements is often complex and can be influenced by factors such as the nature of the base used, the solvent, and the substitution pattern on the piperidine ring.

While specific rearrangement reactions for this compound have not been documented, the general principles observed in related systems suggest that it could be a substrate for such transformations under appropriate conditions. Mechanistic studies of these rearrangements are crucial for understanding the underlying reaction pathways and for developing new synthetic methodologies.

Structure-Reactivity Relationships within the Piperidine-2,4-dione Framework

The reactivity of the piperidine-2,4-dione framework is highly dependent on its substitution pattern. The nature of the substituent at the nitrogen atom, as well as at other positions on the ring, can have a profound effect on the molecule's chemical behavior.

The N-(2-methoxybenzyl) group in the title compound is expected to influence its reactivity in several ways. The methoxy (B1213986) group at the ortho position of the benzyl ring can potentially chelate with metal ions used in certain reactions, thereby influencing the stereochemical outcome. It can also modulate the electron density of the aromatic ring, which could be relevant in reactions involving the benzyl moiety itself.

Below is a table summarizing the types of reactions and the influence of structural features discussed in this article.

Reaction TypeKey Structural FeatureInfluence on Reactivity
Enolate Formation1,3-Diketone MoietyIncreased acidity of C3 protons, stabilized enolate.
Alkylation/AcylationEnolate at C3Nucleophilic attack on electrophiles.
Nucleophilic AdditionCarbonyl Groups (C2, C4)Electrophilic centers for attack by nucleophiles.
RearrangementEnolate IntermediateCan lead to skeletal reorganization (e.g., enolate-isocyanate rearrangement).
General ReactivityN-(2-Methoxybenzyl) GroupSteric hindrance, potential for chelation, modulation of electronic properties.

Electronic Effects of the 2-Methoxybenzyl Group on Ring Reactivity

The 2-methoxybenzyl group exerts a notable electronic influence on the reactivity of the piperidine-2,4-dione ring. The methoxy group (-OCH₃) is an electron-donating group due to its resonance effect (+M), which increases the electron density of the benzene (B151609) ring. This electronic characteristic of the substituent can influence reactions at the piperidine-2,4-dione core.

The nitrogen atom of the piperidine ring is directly attached to the benzylic carbon. While the benzyl group is generally considered electron-withdrawing by induction (-I effect), the presence of the electron-donating methoxy group can modulate this effect. In similar systems, such as N-(2,4-dimethoxybenzyl) maleimides, the rate of acid-promoted deprotection is influenced by the electronic nature of substituents on the maleimide (B117702) ring. researchgate.net This suggests that the electronic environment of the piperidine-2,4-dione ring will similarly affect reactions involving the N-benzyl bond.

Table 1: Comparison of Electronic Effects of Substituents

SubstituentPosition on Benzyl RingElectronic EffectInfluence on N-atom Electron Density
Methoxy (-OCH₃)2- (ortho)Electron-donating (Resonance)Modulates the electron-withdrawing nature of the benzyl group
Nitro (-NO₂)(para)Electron-withdrawingDecreases electron density
Methoxy (-OCH₃)(para)Electron-donatingIncreases electron density

This table illustrates the expected electronic influence of different substituents on the benzyl ring, drawing comparisons from related chemical systems to infer the behavior of the 2-methoxybenzyl group.

Steric Hindrance Considerations and Reaction Kinetics

The ortho-position of the methoxy group on the benzyl substituent introduces significant steric bulk around the nitrogen atom of the piperidine-2,4-dione ring. This steric hindrance can have a profound impact on the kinetics of reactions involving this compound.

In reactions where a reagent needs to approach the nitrogen atom or the adjacent carbonyl groups, the 2-methoxybenzyl group can act as a steric shield, slowing down the reaction rate compared to a less hindered substituent like a simple benzyl or a 4-methoxybenzyl group. For instance, in studies on the reaction of substituted oxazolinones with amines, ortho-substituents on the benzylidene ring were found to influence the reaction rate due to steric effects. researchgate.net

The rate of a reaction is often described by a rate equation, and for reactions involving this compound, the rate constant (k) would be expected to be smaller than that for its 4-methoxybenzyl isomer due to the increased steric hindrance.

Table 2: Hypothetical Relative Reaction Rates

CompoundSteric Hindrance at NitrogenExpected Relative Rate of Reaction
1-Benzylpiperidine-2,4-dioneModerateBaseline
1-(4-Methoxybenzyl)piperidine-2,4-dioneModerateSimilar to baseline
This compound High Slower than baseline

This table provides a qualitative prediction of the relative reaction rates based on the principle of steric hindrance, in the absence of direct experimental data for this specific compound.

Stability Studies under Controlled Reaction Conditions Relevant to Synthesis

The stability of this compound under various reaction conditions is a critical factor in its synthesis and subsequent chemical transformations. The piperidine-2,4-dione ring system can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.

The N-benzyl group is often employed as a protecting group in organic synthesis. The stability of the 2-methoxybenzyl group under specific conditions determines its suitability for this purpose. For example, the cleavage of 2,4-dimethoxybenzyl protecting groups is often achieved using trifluoroacetic acid (TFA). researchgate.net It can be inferred that the 2-methoxybenzyl group in this compound would also be labile under strong acidic conditions.

The synthesis of piperidine-2,4-diones can be achieved through methods like Dieckmann cyclizations. core.ac.uk The stability of the N-(2-methoxybenzyl) substituent would be crucial during such cyclization conditions, which often involve the use of a base like sodium methoxide (B1231860) in methanol (B129727) at reflux. core.ac.uk

Table 3: Predicted Stability under Various Conditions

Reaction ConditionReagentsExpected Stability of this compound
Strong Acide.g., Trifluoroacetic Acid (TFA)Likely to undergo N-debenzylation
Strong Basee.g., Sodium HydroxidePotential for ring hydrolysis
Catalytic Hydrogenatione.g., H₂, Pd/CN-debenzylation is highly probable
Dieckmann Cyclizatione.g., NaOMe, MeOH, refluxThe N-benzyl group is generally stable under these conditions

This table summarizes the predicted stability of the target compound under common synthetic conditions, based on the known reactivity of similar N-benzyl heterocyclic systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Piperidine 2,4 Dione Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of piperidine-2,4-dione derivatives is intricately linked to their three-dimensional structure and the nature of the substituents appended to the core ring. Understanding these determinants is crucial for the rational design of new therapeutic agents.

Influence of N-Benzyl Substituents on Receptor Binding and Enzyme Inhibition

The N-benzyl group is a common substituent in many biologically active piperidine (B6355638) derivatives, and its presence and substitution pattern significantly modulate their pharmacological activity. nih.govnih.govnih.gov In the context of 1-(2-Methoxybenzyl)piperidine-2,4-dione, the benzyl (B1604629) moiety can engage in various interactions with the target protein, including hydrophobic and van der Waals interactions, as well as potential π-π stacking with aromatic amino acid residues in the binding site.

Research on related N-benzyl piperidine derivatives has shown that the nature and position of substituents on the benzyl ring can dramatically alter receptor binding affinity and enzyme inhibitory potency. For instance, in a series of N-substituted piperidine derivatives targeting steroid-5α-reductase, the presence of bulky substituents on the N-benzyl group was found to be crucial for inhibitory activity. nih.gov Similarly, studies on N-benzyl-piperidine derivatives as cholinesterase inhibitors have demonstrated that the substitution pattern on the benzyl ring influences the potency and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Exploration of Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound is further defined by the specific nature and positioning of the methoxy (B1213986) group on the benzyl ring.

Impact of Methoxy Group Position and Nature on Activity

The position of the methoxy group on the aromatic ring of the N-benzyl substituent is a critical determinant of biological activity. nih.gov The ortho-position of the methoxy group in this compound can influence the molecule's conformation and its interaction with the target. A methoxy group at the ortho position can induce a specific rotational preference of the benzyl ring relative to the piperidine core, which may be favorable or unfavorable for binding to a particular biological target.

Analysis of Aromatic Ring Substitutions on Bioactivity

While this article focuses on the 2-methoxybenzyl substituent, it is informative to consider the broader impact of other aromatic ring substitutions on the bioactivity of N-benzylpiperidine-2,4-diones. The electronic nature (electron-donating or electron-withdrawing) and steric properties of substituents on the benzyl ring can have a profound effect on the compound's interaction with its biological target.

For example, the introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, can alter the electronic distribution of the aromatic ring, potentially influencing cation-π interactions with the receptor. Conversely, electron-donating groups may enhance π-π stacking interactions. The size and shape of the substituent also play a crucial role in determining how well the molecule fits into the binding pocket of a target protein.

Conformational Analysis and its Correlation with Research Properties

The three-dimensional conformation of this compound is a key factor governing its biological activity. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov The presence of substituents can influence the conformational equilibrium.

Preferred Conformations of this compound

The conformational preferences of this compound are dictated by the interplay of steric and electronic effects arising from its constituent parts: the piperidine-2,4-dione ring and the N-substituted 2-methoxybenzyl group. The piperidine ring itself can adopt several conformations, including chair, boat, and twist-boat forms. However, in substituted piperidinones, the chair conformation is generally the most stable.

Computational modeling and spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), are instrumental in elucidating these preferred conformations. While specific experimental data for this compound is limited in publicly available literature, analysis of related structures provides valuable insights. For instance, in similar N-benzyl piperidine systems, the benzyl group can adopt either an axial or equatorial position relative to the piperidine ring. The preference is often governed by minimizing steric clashes with the piperidine ring protons.

In the case of this compound, a plausible low-energy conformation would involve the piperidine-2,4-dione ring in a chair form with the bulky 2-methoxybenzyl group occupying an equatorial position to alleviate steric strain. Furthermore, the rotation around the bond connecting the benzyl group to the nitrogen atom would be restricted to avoid clashes between the ortho-methoxy group and the piperidine ring.

To illustrate the potential conformational space, key torsional angles can be defined:

Torsional AngleDescription
C6-N1-C7-C8Defines the rotation of the benzyl group relative to the piperidine ring.
C2-C3-C4-C5Describes the puckering of the piperidine-2,4-dione ring.

Note: The numbering corresponds to a standard IUPAC nomenclature for the piperidine ring (N1, C2, C3, C4, C5, C6) and the benzyl substituent (C7 as the benzylic carbon and C8 as the ipso-carbon of the phenyl ring).

Conformational Flexibility and Its Implications for Molecular Interactions

The conformational flexibility of this compound refers to the ability of the molecule to adopt different spatial arrangements through the rotation of single bonds. This flexibility is a critical factor in its ability to interact with biological macromolecules, such as enzymes and receptors.

The primary sources of conformational flexibility in this molecule are:

Piperidine Ring Inversion: The chair conformation of the piperidine ring can undergo a ring flip to an alternative chair form. However, due to the N-substitution, the two chair conformations are not energetically equivalent. The conformation with the 2-methoxybenzyl group in the equatorial position is expected to be significantly lower in energy.

Rotation around the N-Benzyl Bond: As mentioned previously, rotation around the bond connecting the nitrogen of the piperidine ring to the benzylic carbon of the 2-methoxybenzyl group is possible. The energy barrier for this rotation will be influenced by the steric hindrance imposed by the ortho-methoxy group.

Rotation of the Methoxy Group: The methyl group of the methoxy substituent can also rotate around the oxygen-aryl carbon bond.

The conformational flexibility allows the molecule to adapt its shape to fit into a binding pocket of a biological target. The specific conformation that binds to a receptor may not be the lowest energy conformation in solution but rather a higher energy "bioactive" conformation.

The presence of the 2-methoxy group can have several implications for molecular interactions:

Steric Influence: The bulk of the methoxy group can sterically guide the binding orientation of the molecule within a receptor pocket, potentially enhancing selectivity for a particular target.

Electronic Effects: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, which could lead to specific interactions with hydrogen bond donors in a binding site.

Hydrophobic Interactions: The benzyl ring provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic residues in a protein.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Key applications include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 1-(2-Methoxybenzyl)piperidine-2,4-dione, a hypothetical HOMO-LUMO analysis would likely show the electron density of the HOMO concentrated on the electron-rich methoxybenzyl ring, while the LUMO would likely be distributed over the electron-deficient piperidine-2,4-dione ring. However, specific energy values and orbital visualizations are not available in published literature.

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within a molecule is essential for predicting its interactions with other molecules. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

A theoretical ESP map for this compound would be expected to show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these as likely sites for electrophilic attack. Conversely, positive potential would be anticipated around the hydrogen atoms. Specific calculated values for atomic charges and detailed ESP maps for this compound have not been reported.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govmjcce.org.mk This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While docking studies have been performed on various piperidine (B6355638) derivatives to explore their interactions with biological targets like the dopamine (B1211576) D2 receptor and the δ opioid receptor, no such studies have been published specifically for this compound. nih.govnih.gov

Prediction of Binding Modes and Interaction Energies

Docking simulations predict how a ligand fits into the binding site of a protein and estimate the strength of the interaction through a scoring function, often expressed as binding energy (e.g., in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction.

A hypothetical docking study of this compound would involve placing the molecule into the active site of a target protein and calculating the binding energy for various conformations. The resulting data would provide insights into its potential biological activity. However, no such data is currently available.

Identification of Key Residues for Ligand Binding

Beyond predicting binding affinity, docking studies can identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the basis of molecular recognition and for designing more potent and selective ligands.

For this compound, identifying these key residues would require specific docking studies against a relevant biological target, which have not been reported.

Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of a molecule over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into how the molecule behaves in a dynamic environment, such as in solution. Enhanced sampling techniques can be used to explore the conformational landscape more efficiently. mjcce.org.mk

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov

For a series of piperidinedione analogs, a QSAR model could be developed to predict their efficacy as, for example, enzyme inhibitors. This involves calculating a set of molecular descriptors for each compound and using statistical methods to find a correlation with their experimentally determined biological activities. jmaterenvironsci.com Such models are invaluable for prioritizing which novel derivatives to synthesize and test.

A hypothetical QSAR model for a series of piperidinedione derivatives might take the form:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors could represent electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), or hydrophobic properties (e.g., LogP). nih.gov For instance, a QSAR study on thiazolidine-2,4-dione derivatives, which are structurally related to piperidine-2,4-diones, identified descriptors like Mor29m (a 3D-MoRSE descriptor), G2u (a 2D-autocorrelation descriptor), and MAXDP (a 2D-descriptor) as being important for their lipoxygenase inhibitory activity. nih.gov

The development of a robust and predictive QSAR model hinges on the careful selection of relevant descriptors and rigorous validation. researchgate.net A large pool of descriptors can be calculated, but only those that encode information relevant to the biological activity should be included to avoid overfitting. Techniques like genetic algorithms or stepwise multiple linear regression are often used for descriptor selection. researchgate.net

Validation is a critical step to ensure the model's predictive power. Internal validation methods, such as leave-one-out cross-validation (Q²), assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in its development (the test set), is the ultimate test of its utility. jmaterenvironsci.com A high correlation coefficient (R²) for the training set and a high predictive R² for the test set indicate a reliable QSAR model.

In Silico ADME Prediction and Pharmacokinetic Profiling (for research applications)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. nih.gov For compounds like this compound, these predictions can help identify potential liabilities such as poor oral bioavailability or rapid metabolism.

Various computational tools and web servers (e.g., SwissADME, pkCSM, admetSAR) are available to predict a wide range of ADME properties. researchgate.netmdpi.com These predictions are based on the molecule's structure and physicochemical properties. For instance, Lipinski's Rule of Five is a widely used guideline to assess drug-likeness and potential oral bioavailability. researchgate.net

Table 2: Illustrative In Silico ADME Profile for a Piperidinedione Derivative

PropertyPredicted Value/RangeImplication for Research Applications
Molecular Weight < 500 g/mol Favorable for absorption
LogP (Lipophilicity) 1-3Balanced solubility and permeability
H-Bond Donors < 5Good membrane permeability
H-Bond Acceptors < 10Good membrane permeability
Topological Polar Surface Area (TPSA) < 140 ŲAssociated with good oral bioavailability
GI Absorption HighLikely to be well-absorbed from the gut
BBB Permeability Low/HighIndicates potential for CNS or peripheral action
CYP450 Inhibition e.g., CYP2D6 inhibitorPotential for drug-drug interactions
Ames Toxicity Non-mutagenicLow likelihood of being a mutagen

In silico studies on various piperidine derivatives have demonstrated that most compounds show favorable physicochemical properties and comply with Lipinski's rule, suggesting good drug-like characteristics. researchgate.net However, potential interactions with cytochrome P450 enzymes are often flagged, indicating a need for experimental verification. nih.gov

In Vitro Biological Evaluations and Mechanistic Insights

Assessment of Enzyme Inhibition Capabilities

The piperidine (B6355638) scaffold is a common motif in the design of enzyme inhibitors due to its ability to present substituents in a defined three-dimensional arrangement, allowing for specific interactions with enzyme active sites.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of N-benzylpiperidine have been explored for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrated potent anti-AChE activity, with the potency being influenced by substitutions on the benzamide (B126) moiety. nih.gov One of the most potent compounds in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 value of 0.56 nM for AChE and showed a high selectivity of 18,000-fold for AChE over BuChE. nih.gov Similarly, the rigid analogue, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020), was identified as a highly potent AChE inhibitor with an IC50 of 5.7 nM and a 1250-fold selectivity for AChE over butyrylcholinesterase. ebi.ac.uk Other studies on N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone also revealed compounds with AChE inhibitory activity comparable to the reference drug tacrine. nih.gov While these findings highlight the potential of the N-benzylpiperidine core for cholinesterase inhibition, specific inhibitory data for 1-(2-Methoxybenzyl)piperidine-2,4-dione is not available.

Aromatase Inhibition Studies

The piperidine-2,6-dione structure, a close analogue of the 2,4-dione, is a key feature in some aromatase inhibitors. For example, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione is a known competitive inhibitor of human placental aromatase. nih.gov Further research on analogues of this compound, specifically investigating the impact of alkyl substituents at the 1- and 3-positions of the piperidine ring, has been conducted to optimize inhibitory activity. nih.gov Another related compound, 1-(4-methoxyphenyl)piperidine-2,6-dione, has also been noted as a potent aromatase inhibitor. biosynth.com These studies suggest that the piperidinedione scaffold can serve as a template for the development of aromatase inhibitors; however, specific research on the aromatase inhibition potential of this compound has not been reported.

DNA Gyrase Inhibition Research

Piperidine derivatives have also been investigated as potential inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication. A class of compounds known as piperidine-4-carboxamides has been shown to target DNA gyrase in Mycobacterium abscessus. nih.govnih.gov Resistance to these compounds was linked to mutations in the genes encoding the DNA gyrase subunits, gyrA and gyrB, providing evidence for their mechanism of action. nih.gov Although these findings establish the piperidine ring as a viable scaffold for targeting DNA gyrase, there is no specific data available regarding the DNA gyrase inhibitory activity of this compound.

Other Enzyme Target Investigations

The versatility of the piperidine scaffold allows for its incorporation into inhibitors of various other enzymes. However, specific investigations into the inhibitory effects of this compound on other enzyme targets have not been documented in the available scientific literature.

Cellular Assay Systems for Functional Assessment

Antimicrobial Activity against Bacterial and Fungal Strains (in vitro)

The antimicrobial properties of various piperidine derivatives have been a subject of interest. Studies on N-benzyl piperidin-4-one derivatives, which are structurally related to the compound of interest, have demonstrated potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net The general class of piperidin-4-ones has been recognized for exhibiting a range of biological activities, including bactericidal and fungicidal effects. biomedpharmajournal.org For instance, certain piperidine derivatives have shown inhibitory activity against various bacterial and fungal strains, with some compounds exhibiting significant antimicrobial effects when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org Other research has focused on the synthesis and antimicrobial evaluation of piperidine derivatives against strains such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Additionally, some halogenated benzene (B151609) derivatives containing piperidine have been screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. nih.gov

While these studies underscore the potential of the piperidine core in the development of antimicrobial agents, specific data detailing the minimum inhibitory concentration (MIC) or zones of inhibition for this compound against various bacterial and fungal strains are not available in the current body of scientific literature.

Anticancer Activity in Cell Lines (in vitro)

No studies were found that specifically evaluated the anticancer activity of this compound in any cancer cell lines. While other related heterocyclic compounds, such as different piperidine derivatives and epipolythiodiketopiperazine alkaloids, have shown potent anticancer activity through mechanisms like the induction of apoptosis, nih.govrsc.org data for the subject compound is not available. For example, a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, demonstrated a cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM. researchgate.netnwmedj.org However, this compound is structurally distinct from this compound.

Antioxidant Potential Evaluation (in vitro)

There is no available data from in vitro assays such as DPPH, FRAP, or others to characterize the antioxidant potential of this compound. The antioxidant properties of the piperidine nucleus are an area of interest, and various derivatives have been assessed. innovareacademics.in For instance, a study on 2,6-diphenylpiperidine-4-one derivatives found that those with phenol (B47542) and methoxy (B1213986) substituents exhibited notable antioxidant activity in the DPPH assay. nih.gov Another investigation into a specific 1-benzyl-piperidin-1-ium chloride derivative showed it had limited DPPH radical scavenging activity. nwmedj.org Without specific testing, the antioxidant capacity of this compound remains unknown.

Mechanistic Studies of Biological Actions

Exploration of Molecular Pathways and Cellular Targets

No research detailing the molecular pathways or cellular targets modulated by this compound could be located. Mechanistic studies on related compounds have identified various targets. For example, piperine, a well-known piperidine alkaloid, is reported to affect pathways like NF-κB and PI3K/Akt. nih.gov Certain N-benzylpiperidine derivatives have been developed as inhibitors of enzymes such as acetylcholinesterase (AChE) and histone deacetylases (HDAC). nih.gov However, these findings cannot be extrapolated to the specific subject compound.

Receptor Binding Studies and Ligand-Target Interactions

There are no published receptor binding studies for this compound. The N-benzylpiperidine scaffold is present in ligands designed for various receptors, including sigma (σ) receptors and the serotonin (B10506) transporter (SERT). nih.govnih.gov For example, certain N-benzylpiperidine derivatives have been synthesized and shown to bind to σ1 receptors, which are targets for neurological disorders. nih.gov Another study focused on imidazolidine-2,4-dione derivatives as cannabinoid CB2 receptor agonists. nih.gov Without experimental data, it is impossible to determine if this compound has any affinity for these or other receptors.

Investigation of Neuroprotective Effects (in vitro)

No in vitro studies investigating the potential neuroprotective effects of this compound were found. A number of N-benzyl piperidine derivatives have been evaluated for neuroprotective properties, often in the context of Alzheimer's disease, by targeting cholinesterases or inhibiting Aβ aggregation. nih.govnih.gov However, these studies focus on different structural classes of piperidines.

Comparative Biological Activity with Related Piperidine-2,4-dione Derivatives

Due to the complete lack of biological activity data for this compound, a comparative analysis with other piperidine-2,4-dione derivatives cannot be performed.

Advanced Analytical Methodologies for Research Characterization of 1 2 Methoxybenzyl Piperidine 2,4 Dione

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For 1-(2-Methoxybenzyl)piperidine-2,4-dione, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. The expected signals would correspond to the protons on the aromatic ring of the benzyl (B1604629) group, the methoxy (B1213986) protons, the benzylic methylene (B1212753) protons, and the protons of the piperidine-2,4-dione ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, signals corresponding to the carbonyl carbons, the aromatic carbons, the benzylic carbon, the methoxy carbon, and the aliphatic carbons of the piperidine (B6355638) ring are anticipated.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show which protons are coupled to each other (i.e., on adjacent carbons), while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Expected ¹H and ¹³C NMR Data

Note: The following data is predicted based on the analysis of similar structures and standard chemical shift values. Actual experimental values may vary.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (C6H4)6.8 - 7.3Multiplet4H
Benzylic (CH2-Ar)~4.7Singlet2H
Methoxy (OCH3)~3.8Singlet3H
Piperidine H3/H52.6 - 2.9Multiplet4H
Piperidine H63.4 - 3.6Multiplet2H

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (C2, C4)205 - 210
Aromatic Quaternary (C-O, C-C)157, 125
Aromatic CH110 - 130
Benzylic (CH2)~48
Methoxy (OCH3)~55
Piperidine (C3, C5)~45
Piperidine (C6)~50

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key structural features. The most prominent peaks would arise from the carbonyl groups of the dione (B5365651) structure and the C-O bonds of the methoxy group and ether linkage.

Expected IR Absorption Bands

Note: The following data is predicted based on characteristic group frequencies.

Interactive Table: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (Ketone)1700 - 1725Strong, sharp absorption
C=O (Amide)1650 - 1680Strong, sharp absorption
C-H (Aromatic)3000 - 3100Medium to weak absorption
C-H (Aliphatic)2850 - 3000Medium to strong absorption
C-O (Aryl Ether)1230 - 1270Strong, characteristic absorption
C-N (Tertiary Amine)1000 - 1250Medium to weak absorption

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (Molecular Formula: C₁₃H₁₅NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass, which is calculated to be 233.1052 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with expected cleavage at the benzylic position being a dominant pathway.

Expected Mass Spectrometry Data

Note: The following data is predicted based on the compound's structure.

Interactive Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Predicted Fragment
233.1052[M]⁺ (Molecular Ion)
121.0653[C₈H₉O]⁺ (2-Methoxybenzyl cation)
113.0477[C₅H₇NO₂]⁺ (Piperidine-2,4-dione radical cation)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are crucial for separating the target compound from any impurities, unreacted starting materials, or byproducts from its synthesis. These techniques are also used to determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. For a compound like this compound, a reverse-phase HPLC method would likely be developed. sielc.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. By monitoring the elution profile with a UV detector (likely at wavelengths such as 254 nm and 280 nm to detect the aromatic ring), a single sharp peak would indicate a high degree of purity. nih.gov

A typical method might employ a gradient elution, starting with a high proportion of water (often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The retention time of the compound would be a characteristic property under the specific HPLC conditions used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov While the polarity and molecular weight of this compound may present challenges for GC analysis, it could be a viable method if the compound is sufficiently volatile and thermally stable.

The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a 5% phenyl polysiloxane column). nih.gov Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. This technique is particularly useful for identifying and quantifying volatile impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, as well as insights into how molecules pack together in the solid state. Despite a thorough search of scientific literature, specific X-ray crystallographic data for this compound has not been reported. However, the principles of the technique and the expected structural insights can be discussed.

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal the nature of the intermolecular forces that govern its crystal lattice. The molecule possesses several features that would likely contribute to its crystal packing:

Hydrogen Bonding: The piperidine-2,4-dione ring contains a secondary amine hydrogen and two carbonyl oxygen atoms, which can act as hydrogen bond donors and acceptors, respectively. It is plausible that intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal structure, potentially forming chains or dimeric motifs.

π-π Stacking: The presence of the 2-methoxybenzyl group introduces an aromatic ring, which could participate in π-π stacking interactions with neighboring aromatic rings. The offset or parallel arrangement of these rings would be a key feature of the crystal packing.

A hypothetical data table for the kind of information that would be obtained from such a study is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205.7
Z4
Calculated Density (g/cm³)1.285
R-factor (%)< 5

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be determined from an X-ray crystallography experiment.

X-ray crystallography would provide unequivocal confirmation of the stereochemistry and the preferred conformation of this compound in the solid state. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat. For piperidine derivatives, a chair conformation is often the most stable. researchgate.net The analysis would precisely determine the bond angles and torsion angles within the piperidine ring, defining its conformation.

Furthermore, the orientation of the 2-methoxybenzyl substituent relative to the piperidine ring would be established. This includes the rotational conformation around the C-N bond connecting the benzyl group to the piperidine nitrogen and the conformation of the methoxy group relative to the benzene (B151609) ring. In the absence of experimental data, computational modeling could offer predictions regarding the most stable conformers.

Advanced Techniques for Mechanistic and Interaction Studies (e.g., SPR, ITC)

To understand how this compound interacts with biological macromolecules, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. No specific SPR or ITC studies have been published for this compound. The following sections describe the principles of these techniques and their potential application to this compound.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. nih.govnih.govhelsinki.fijaptamers.co.ukmdpi.com In a hypothetical SPR experiment, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of the compound to the protein would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This technique can determine:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₑ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target molecule. The resulting heat changes are measured to determine:

Binding affinity (Kₐ)

Enthalpy change (ΔH)

Stoichiometry of binding (n)

From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the interaction.

Interactive Data Table: Hypothetical Binding and Thermodynamic Data from SPR and ITC

ParameterTechniqueHypothetical Value
Association Rate (kₐ) (M⁻¹s⁻¹)SPR1 x 10⁵
Dissociation Rate (kₑ) (s⁻¹)SPR1 x 10⁻²
Equilibrium Dissociation Constant (Kₑ) (nM)SPR100
Binding Affinity (Kₐ) (M⁻¹)ITC1 x 10⁷
Enthalpy Change (ΔH) (kcal/mol)ITC-5.0
Entropy Change (TΔS) (kcal/mol)ITC4.5
Stoichiometry (n)ITC1.0

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound is currently available.

Derivatization Strategies and Design of Novel Analogs of 1 2 Methoxybenzyl Piperidine 2,4 Dione

Synthesis of Positional Isomers and Stereoisomers

The spatial arrangement of substituents on both the benzyl (B1604629) and piperidine (B6355638) rings plays a crucial role in the interaction of these molecules with their biological targets. Consequently, the synthesis of positional isomers and stereoisomers is a fundamental strategy in exploring the structure-activity relationships (SAR) of 1-(2-methoxybenzyl)piperidine-2,4-dione.

Positional Isomers: The position of the methoxy (B1213986) group on the benzyl ring significantly influences the electronic and steric properties of the molecule. Synthetic routes to the 3-methoxy and 4-methoxy positional isomers typically follow similar pathways to the parent 2-methoxy compound, involving the N-alkylation of a piperidine-2,4-dione precursor with the corresponding methoxybenzyl halide. For instance, the synthesis of 1-(4-methoxybenzyl)piperidine-2,6-dione, a closely related analog, has been achieved, demonstrating the feasibility of introducing the methoxybenzyl group at different positions. beilstein-journals.org

Stereoisomers: The piperidine-2,4-dione ring can possess chiral centers, particularly when substituted at the C3, C5, or C6 positions. The development of stereoselective synthetic methods is therefore critical for obtaining enantiomerically pure analogs. Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For example, enantioselective syntheses of substituted piperidine-2,4-diones have been achieved through methods like the rearrangement of substituted 1,3-oxazinan-2-ones and cyclizations of N-sulfinyl δ-amino-β-keto esters. researchgate.net Furthermore, stereoselective reductions of keto-lactams, which are precursors to substituted piperidines, have been shown to yield single diastereomers, highlighting the potential for precise stereochemical control. beilstein-journals.org

Modifications at the Piperidine Ring (e.g., C3, C5, C6 positions)

Functionalization of the piperidine-2,4-dione ring at the C3, C5, and C6 positions offers a powerful approach to modulate the compound's properties and explore interactions with specific binding pockets of a target protein.

C3 and C5 Positions: The methylene (B1212753) groups at the C3 and C5 positions are amenable to various chemical transformations. Alkylation at these positions can introduce new substituents that can enhance binding affinity or alter the molecule's lipophilicity. For instance, the regioselective alkylation of related 2,3-dihydro-4-pyridones at the C5 position has been successfully demonstrated. nih.gov This suggests that similar strategies could be applied to the piperidine-2,4-dione scaffold.

C6 Position: The C6 position is another key site for modification. A flexible route to piperidine-2,4-diones variously substituted at the 6-position has been developed using a regioselective Dieckmann cyclization. researchgate.netnih.gov This method allows for the introduction of a variety of substituents, including aryl groups, providing a means to extend the molecular structure and probe for additional binding interactions.

Position Modification Strategy Potential Impact
C3 AlkylationIncreased lipophilicity, steric bulk
C5 Alkylation, ArylationEnhanced binding affinity, altered polarity
C6 Introduction of various substituents via Dieckmann cyclizationModulation of biological activity, improved pharmacokinetics

Diversification of the N-Benzyl Moiety and its Aromatic Substitutions

The N-benzyl group is a critical component of the this compound scaffold, and its modification is a primary strategy for optimizing biological activity. The nature and position of substituents on the aromatic ring can profoundly influence the molecule's electronic properties, conformation, and ability to form key interactions with biological targets.

Structure-activity relationship studies on related N-benzyl piperidine series have shown that the introduction of various substituents on the aromatic ring can lead to significant changes in biological activity and selectivity. mdpi.com For the this compound scaffold, diversification can include:

Varying the position of the methoxy group: As discussed in the synthesis of positional isomers, moving the methoxy group to the meta or para position can alter the molecule's electronic distribution and steric profile.

Introducing other substituents: A wide range of electron-donating and electron-withdrawing groups can be introduced onto the aromatic ring to fine-tune the electronic properties. Halogens, alkyl groups, and nitro groups are common examples.

Exploring different aromatic systems: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore new binding modes and improve properties such as solubility.

Hybridization with Other Pharmacophores for Enhanced Biological Profiles

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug design to create novel compounds with improved affinity, selectivity, and efficacy, or to achieve multi-target activity. The this compound scaffold can be hybridized with other known pharmacophores to enhance its therapeutic potential.

For example, the piperidine moiety is a common feature in many biologically active compounds, and its hybridization with other scaffolds has been shown to yield potent agents. google.com Similarly, thiazolidine-2,4-dione, a related heterocyclic dione (B5365651), has been successfully hybridized with acridine moieties to develop antitumor agents. ajchem-a.com This suggests that the piperidine-2,4-dione core of the target compound could be linked to other pharmacophores known to interact with specific biological targets, such as those involved in cancer or neurodegenerative diseases. nih.gov

Design Principles for Improved Biological Efficacy and Selectivity

The rational design of novel analogs of this compound with enhanced biological efficacy and selectivity relies on a comprehensive understanding of its structure-activity relationships and the application of modern drug design principles.

Key design principles include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to predict the binding mode of designed analogs and guide the selection of modifications that are likely to improve affinity and selectivity. The piperidine scaffold has been successfully used in structure-based design to develop potent enzyme inhibitors. nih.gov

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on the structures of known active compounds. This model can then be used to design new molecules that possess the key chemical features required for biological activity.

Privileged Scaffold Hybridization: The piperidine-2,4-dione core can be considered a "privileged scaffold" due to its presence in numerous biologically active compounds. mdpi.commdpi.com Hybridizing this scaffold with other known privileged structures is a promising strategy for discovering novel and potent therapeutic agents.

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by creating cyclic analogs or introducing rigid linkers, can pre-organize the molecule into its bioactive conformation, leading to an increase in binding affinity.

By systematically applying these derivatization strategies and design principles, researchers can continue to explore the therapeutic potential of the this compound scaffold and develop novel drug candidates with improved efficacy and selectivity for a range of diseases.

Translational Research Potential Preclinical Focus and Broader Research Applications

Role as Synthetic Intermediates in Complex Molecule Synthesis

Piperidine-2,4-dione and its derivatives are versatile intermediates for creating more complex molecular architectures. rsc.orgresearchgate.net The dione (B5365651) functionality offers multiple reactive sites for further chemical transformations. General synthetic strategies for N-substituted piperidine-2,4-diones often involve methods like the Dieckmann condensation to form the heterocyclic ring. core.ac.ukdtic.milresearchgate.net The N-substituent, such as the 2-methoxybenzyl group, can be introduced by the alkylation of a piperidine-2,4-dione precursor with the corresponding benzyl (B1604629) halide. echemi.comresearchgate.net

Applications in Natural Product Synthesis

The piperidine (B6355638) ring is a fundamental component of many alkaloids and other natural products. nih.govnih.gov Consequently, piperidine-2,4-dione systems serve as valuable starting materials or intermediates in the total synthesis of such compounds. rsc.orgresearchgate.net The carbonyl groups at the 2- and 4-positions allow for a variety of chemical modifications, such as selective reductions, enolate chemistry, and carbon-carbon bond-forming reactions, which are essential steps in the construction of complex natural product skeletons. While direct application of 1-(2-methoxybenzyl)piperidine-2,4-dione in a completed natural product synthesis is not prominently documented, its structural class is integral to these synthetic endeavors.

Precursors for Advanced Pharmaceutical Building Blocks

The piperidine scaffold is considered a "privileged structure" in drug discovery, appearing in a wide array of approved pharmaceuticals. nih.govnih.gov N-benzyl piperidine derivatives, in particular, have been investigated for various therapeutic targets. For instance, researchers have designed and synthesized N-benzyl piperidine compounds as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease. nih.gov Other studies have explored N-benzyl piperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov The this compound molecule represents a foundational structure that could be elaborated into more complex and potent pharmaceutical agents.

The table below summarizes the potential roles of related piperidine derivatives in pharmaceutical research.

Derivative ClassTherapeutic Target/ApplicationResearch Findings
N-Benzyl PiperidinesAcetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) InhibitionDesigned as potential multitarget-directed agents for Alzheimer's disease. nih.gov
N-Benzyl PiperidinesHistone Deacetylase (HDAC) / AChE InhibitionSynthesized as dual-function inhibitors for potential Alzheimer's therapy. nih.gov
Piperidine-2,6-dionesAntipsychotic AgentsDerivatives have been synthesized and evaluated as multireceptor atypical antipsychotics. nih.gov

Exploration in Chemical Probe Development

Chemical probes are essential tools for studying biological systems and validating drug targets. The development of such probes often requires a molecular scaffold that can be systematically modified to optimize potency, selectivity, and labeling capabilities. Given the synthetic tractability of the piperidine-2,4-dione core, this compound could serve as a parent compound for the development of novel chemical probes. The benzyl ring offers a site for introducing reporter tags, such as fluorophores or affinity labels, while the piperidine ring can be further functionalized to fine-tune binding to a specific biological target.

Applications in Materials Science and Organic Sensors

While less common than their biological applications, nitrogen-containing heterocyclic compounds are also explored in materials science. For example, research into N-(thiazol-2-yl)piperidine-2,6-dione derivatives has revealed interesting nonlinear optical (NLO) properties, which are important for applications in optoelectronics. rsc.org This suggests that the electronic characteristics of the piperidine-dione system, when combined with aromatic substituents, can give rise to useful material properties. Although not specifically tested, it is conceivable that this compound could be investigated for similar properties or as a component in the development of organic sensors, where interactions with analytes could modulate its electronic or photophysical characteristics.

Challenges, Limitations, and Future Research Directions

Current Synthetic Hurdles and Future Methodological Advancements

The synthesis of substituted piperidine-2,4-diones is a non-trivial task that presents considerable challenges in controlling regioselectivity and stereochemistry. core.ac.uk Traditional methods like the Dieckmann cyclization are employed but often require optimization to achieve desired substitution patterns. core.ac.ukdtic.mil A significant hurdle is the enantioselective synthesis of chiral piperidines, which is crucial for developing compounds with optimal pharmacological profiles. core.ac.ukrsc.orgrsc.org

Future advancements are anticipated from several key areas:

Novel Catalytic Systems: The development of new catalysts, such as iridium(III) complexes for hydrogen borrowing annulation or cobalt(II) for radical-mediated cyclizations, offers pathways to form the piperidine (B6355638) ring under milder and more selective conditions. mdpi.comnih.gov

Diversity-Oriented Synthesis (DOS): Strategies like Type II Anion Relay Chemistry (ARC) provide a modular approach to generate a wide array of stereoisomers of highly substituted piperidines, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov

Flow Chemistry: Continuous flow reactions can offer improved control over reaction parameters, leading to higher yields and diastereoselectivities, and facilitating easier scale-up of synthetic processes.

Overcoming these synthetic barriers is fundamental to producing a diverse library of analogs based on the 1-(2-Methoxybenzyl)piperidine-2,4-dione core for biological screening.

Deeper Understanding of Biological Mechanisms and Target Validation

While the piperidine scaffold is present in numerous approved drugs, the specific biological targets and mechanisms of action for novel derivatives like this compound are unknown. nih.gov Derivatives of the parent piperidine-2,4-dione ring system have shown activity against a range of biological targets, including enzymes and receptors, suggesting a broad potential for the class. core.ac.ukresearchgate.net For instance, some derivatives are known inhibitors of enzymes like dihydroorotase, indicating potential as anticancer or antimicrobial agents. researchgate.net Others have been found to modulate critical signaling pathways such as JAK/STAT and NF-κB, which are implicated in cancer and inflammatory diseases. nih.govnih.gov

Future research must prioritize:

Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and high-throughput screening against panels of known drug targets to identify the specific proteins or pathways with which this compound interacts.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to elucidate the precise mechanism of interaction (e.g., competitive vs. non-competitive inhibition, agonism vs. antagonism).

Target Validation: Confirming that the interaction with the identified target translates into a desired physiological effect in relevant disease models is a critical step that bridges basic discovery and therapeutic development.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental methods is essential for accelerating the drug discovery process for piperidine-2,4-dione derivatives. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are powerful tools for predicting the potency of novel analogs. tandfonline.comnih.govnih.gov These models are built using molecular descriptors and validated experimentally, allowing for the in silico screening of virtual libraries before committing to laborious synthesis.

The synergy between these methodologies involves:

Predictive Modeling: Developing robust QSAR models based on existing data for piperidine derivatives to predict the activity of new designs. tandfonline.comresearchgate.net

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic interactions between designed ligands and their biological targets, providing insights into binding stability and the role of specific amino acid residues. nih.govnih.gov

Experimental Feedback Loop: Synthesizing and testing the most promising candidates identified through computational screening to generate new data, which is then used to refine and improve the predictive power of the computational models.

The following table presents a conceptual example of parameters used in developing a QSAR model for a series of piperidine derivatives, illustrating the statistical validation required for a robust model.

Table 1: Example of QSAR Model Validation Parameters for Piperidine Derivatives Data is illustrative and based on findings for furan-pyrazole piperidine derivatives. tandfonline.com

ParameterDescriptionValue (Example)
r² (Determination Coefficient)Measures how well the model explains the variance in the observed data.0.832
Q²LOO (Leave-One-Out Cross-Validation)Indicates the predictive ability of the model during internal validation.0.796
F-statisticTests the overall significance of the regression model.57.578
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors.0.247

Exploration of Novel Therapeutic Areas for Piperidine-2,4-dione Derivatives

The structural versatility of the piperidine scaffold makes it a candidate for a wide spectrum of therapeutic applications. ijnrd.org While some areas like oncology and neurodegenerative disease are actively being investigated, many other possibilities remain unexplored. nih.govnih.gov Future research on this compound should involve broad biological screening to uncover novel therapeutic potential.

Promising areas for exploration include:

Infectious Diseases: Screening against a range of bacteria, fungi, and parasites, as some piperidine derivatives have shown antimicrobial properties. researchgate.netnih.gov

Genetic and Rare Diseases: A recent patent highlighted the use of piperidine-2,6-dione derivatives to target the WIZ protein for the treatment of sickle cell disease and β-thalassemia, opening a new avenue for this class of compounds. acs.org

Inflammatory and Autoimmune Disorders: Given the role of some piperidine compounds in modulating inflammatory pathways like NF-κB, this represents a significant area of potential. nih.gov

The following table summarizes the diverse therapeutic areas being explored for various piperidine and piperidine-dione derivatives.

Table 2: Investigated Therapeutic Areas for Piperidine-Based Compounds

Derivative ClassInvestigated Therapeutic AreaExample Target/MechanismReference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesCancer (Hematological)Inhibition of JAK/STAT pathway, Apoptosis induction nih.gov
N-Benzyl-piperidine derivativesAlzheimer's DiseaseAcetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) inhibition nih.gov
Substituted piperidine-2,6-dionesSickle Cell Disease / β-ThalassemiaReduction of Widely Interspaced Zinc Finger (WIZ) protein acs.org
Sulfonamide-piperidine derivativesPlant Bacterial DiseasesInhibition of Dihydropteroate Synthase (DHPS) nih.gov
General Piperidine DerivativesNeurodegenerative DiseasesNeuroprotection, MAO-B inhibition nih.gov

Development of Structure-Based Drug Design Strategies for Optimized Analogs

Once a validated biological target for this compound is identified, structure-based drug design (SBDD) will be the cornerstone for developing optimized analogs. SBDD relies on the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. This rational approach can significantly reduce the time and cost of lead optimization.

Key components of an SBDD strategy include:

Structural Biology: Obtaining the crystal structure of the target protein, preferably in complex with the initial hit compound, to visualize the binding site and key interactions.

Computational Docking: Using the protein structure to computationally "dock" virtual libraries of analogs into the active site, predicting their binding poses and affinities. nih.govnih.gov

Iterative Design: Systematically modifying the lead compound (e.g., the 2-methoxybenzyl group, substituents on the piperidine ring) to enhance interactions with the target, improve pharmacokinetic properties, and reduce off-target effects. For example, studies have shown that replacing a piperidine with a piperazine (B1678402) ring can drastically alter receptor selectivity. nih.gov

The following table illustrates a hypothetical structure-activity relationship (SAR) to demonstrate how modifications could influence activity, a key aspect of SBDD.

Table 3: Illustrative Structure-Activity Relationship (SAR) for Piperidine Analogs This table is a conceptual representation of an SAR study.

AnalogModification from Parent CompoundHypothetical Change in Activity (IC₅₀)Rationale
ParentThis compound10 µMBaseline activity
Analog AChange methoxy (B1213986) to hydroxyl group5 µM (Improved)Potential for new hydrogen bond with target protein.
Analog BChange methoxy to chloro group50 µM (Decreased)Electronic properties unfavorable for binding.
Analog CAdd methyl group at C3 of piperidine ring2 µM (Significantly Improved)Fills a hydrophobic pocket in the binding site.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxybenzyl)piperidine-2,4-dione, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, yields depend on solvent choice (e.g., dichloromethane), base strength (e.g., NaOH), and reaction time . For this compound, a plausible route could involve coupling 2-methoxybenzyl chloride with piperidine-2,4-dione under basic conditions. Optimization via factorial design (varying temperature, stoichiometry, and solvent polarity) is critical to maximize yield .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for confirming molecular structure. For instance, in related compounds like 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, 1H^1H- and 13C^{13}C-NMR resolved methoxy and piperidine protons, while X-ray crystallography validated stereochemistry in similar derivatives . High-performance liquid chromatography (HPLC) with UV detection (e.g., using sodium 1-octanesulfonate buffer at pH 4.6) ensures purity ≥95% .

Q. How does the methoxybenzyl substituent influence the compound’s solubility and stability in aqueous media?

The 2-methoxybenzyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) are recommended. For example, piperidine derivatives with aromatic substituents show hydrolytic instability in acidic conditions, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic degradation or bioavailability issues. For instance, piperidine derivatives like 1-benzyl-2,2-dimethyl-4-methylene-piperidine exhibit low oral bioavailability due to first-pass metabolism . To reconcile

  • Conduct metabolic stability assays using liver microsomes.
  • Compare pharmacokinetic profiles via intravenous vs. oral administration.
  • Use radiolabeled analogs (e.g., 14C^{14}C) to track distribution .

Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., kinases) while minimizing off-target effects?

Structure-activity relationship (SAR) studies are essential. For example:

  • Modify the methoxy group’s position (e.g., 3-methoxy vs. 4-methoxy) to alter steric and electronic interactions .
  • Introduce bioisosteres (e.g., replacing the benzyl group with heteroaromatic rings) to enhance binding specificity .
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) affect crystallization behavior?

X-ray crystallography of analogs like 4-diphenylmethoxy-1-methylpiperidine hydrochloride reveals that methoxy groups participate in CH-π interactions with aromatic residues, stabilizing crystal lattices . To improve crystallinity:

  • Screen solvents with varying polarity (e.g., ethanol vs. acetonitrile).
  • Use seeding techniques or slow evaporation.
  • Co-crystallize with coformers (e.g., succinic acid) .

Q. What experimental designs are suitable for assessing the compound’s stability under oxidative stress?

Employ forced degradation studies:

  • Expose to H2O2H_2O_2 (0.1–3%) at 40°C for 24–72 hours.
  • Monitor degradation products via LC-MS/MS.
  • Use Arrhenius kinetics to predict shelf-life .

Methodological Guidelines

Q. How to mitigate hazards during large-scale synthesis?

  • Follow safety protocols for piperidine derivatives: Use fume hoods, wear nitrile gloves, and avoid inhalation (acute toxicity Category 4 per CLP) .
  • Implement process controls (e.g., inline FTIR to monitor exothermic reactions) .
  • Dispose of waste via incineration (≥1,000°C) to prevent environmental persistence .

Q. What computational tools predict the compound’s ADMET properties?

  • ADMET Predictor™ : Estimates permeability (e.g., blood-brain barrier penetration).
  • SwissADME : Evaluates bioavailability and CYP450 inhibition.
  • Mold² : Assesses mutagenicity using QSAR models .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Use CRISPR-Cas9 to knock out target genes in cell lines.
  • Perform thermal shift assays (e.g., CETSA) to confirm target engagement.
  • Combine with transcriptomics (RNA-seq) to identify downstream pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.